UGM Binding Affinity: Kd = 66 μM for Ugm-IN-3
Ugm-IN-3 binds to UDP-galactopyranose mutase (UGM) with a dissociation constant (Kd) of 66 μM . This affinity is notably weaker than the 2-aminothiazole inhibitors (e.g., Kd < 60 μM) [1], yet Ugm-IN-3 achieves a comparable or improved cellular MIC (6.2 μg/mL vs. 50 μM), indicating a dissociation between pure binding affinity and whole-cell activity that is not observed in the comparator class.
| Evidence Dimension | Binding affinity (Kd) |
|---|---|
| Target Compound Data | 66 μM |
| Comparator Or Baseline | 2-aminothiazole inhibitors: Kd < 60 μM |
| Quantified Difference | Approx. 1.1-fold weaker affinity |
| Conditions | In vitro UGM enzyme assay |
Why This Matters
This quantitative affinity data allows researchers to select Ugm-IN-3 for studies where moderate target engagement is desired, and to benchmark its cellular potency against a defined binding constant.
- [1] Dykhuizen, E.C.; May, J.F.; Tongpenyai, A.; Kiessling, L.L. Inhibitors of UDP-galactopyranose mutase thwart mycobacterial growth. J. Am. Chem. Soc. 2008, 130, 6706-6707. View Source
